molecular formula C17H18O4 B4673302 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde

3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde

Cat. No. B4673302
M. Wt: 286.32 g/mol
InChI Key: QGFXLQBLCFMTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been widely used in scientific research. It belongs to the family of aldehydes and is commonly used as a reagent for the detection of primary amines. MPBA has also been studied for its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize and purify. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde. One area of research is the development of new methods for the detection of primary amines using this compound. Another area of research is the development of new therapeutic applications for this compound, particularly in the field of cancer research. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify new targets for its therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has several applications, including the detection of primary amines and potential therapeutic applications in cancer research. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new detection methods and therapeutic applications, and further studies to elucidate its mechanism of action.

Scientific Research Applications

3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has been widely used in scientific research for various purposes. One of the most common applications of this compound is in the detection of primary amines. This compound reacts with primary amines to form a yellow-colored product that can be easily detected by UV-vis spectroscopy. This method has been used in the detection of amino acids, peptides, and proteins.
In addition to its use as a reagent, this compound has also been studied for its potential therapeutic applications. Several studies have reported that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression.

properties

IUPAC Name

3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-16-8-2-3-9-17(16)21-11-5-10-20-15-7-4-6-14(12-15)13-18/h2-4,6-9,12-13H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFXLQBLCFMTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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